molecular formula C9H17NO3 B8596217 2-(2-Ethyl)butanoylaminopropionic acid

2-(2-Ethyl)butanoylaminopropionic acid

Cat. No. B8596217
M. Wt: 187.24 g/mol
InChI Key: YKQUXFAFZFMOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethyl)butanoylaminopropionic acid is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Ethyl)butanoylaminopropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Ethyl)butanoylaminopropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Ethyl)butanoylaminopropionic acid

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(2-ethylbutanoylamino)propanoic acid

InChI

InChI=1S/C9H17NO3/c1-4-7(5-2)8(11)10-6(3)9(12)13/h6-7H,4-5H2,1-3H3,(H,10,11)(H,12,13)

InChI Key

YKQUXFAFZFMOEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

24.5 g (0.275 mol) of D,L-alanine are initially charged in 250 ml of dichloromethane, and 61.2 g (0.605 mol) of triethylamine are added. The mixture is cooled to 0° C., and 65.7 g (0.605 mol) of trimethylsilyl chloride are added. The mixture is stirred at room temperature for one hour and at 40° C. for one hour. The mixture is cooled to −10° C., and 37 g (0.275 mol) of 2-ethylbutyryl chloride are slowly added dropwise. The mixture is stirred at −10° C. for two hours and at room temperature overnight. The mixture is cooled in an ice bath, and 150 ml of water are added. 50 g (1.25 mol) of NaOH, dissolved in 100 ml of water, are added and the aqueous phase is separated off and concentrated. The residue is again taken up in water and acidified with concentrated hydrochloric acid, the aqueous solution is extracted repeatedly with dichloromethane and the organic phase is dried over Na2SO4 and concentrated.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
61.2 g
Type
reactant
Reaction Step Two
Quantity
65.7 g
Type
reactant
Reaction Step Three
Quantity
37 g
Type
reactant
Reaction Step Four
Name
Quantity
50 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

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